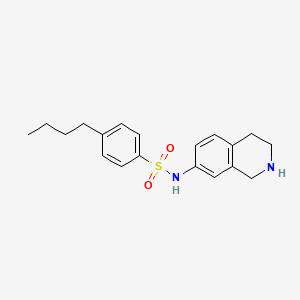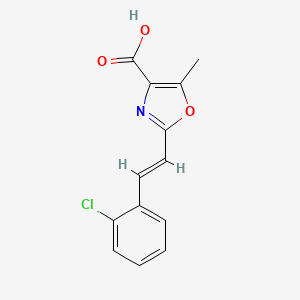
2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorostyryl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid typically involves the condensation of 2-chlorobenzaldehyde with a suitable oxazole derivative under basic conditions. The reaction is often catalyzed by a base such as piperidine or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the styryl linkage. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: It can be used in the development of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved can vary based on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorostyryl)-6,7-dimethoxy-quinazolin-4(3H)-one: Known for its anticonvulsant activity.
2-(2-Chlorostyryl)-4-(~-diethylamino-a-methylbutylamino)-7-chloroquinazoline: Investigated for its antileishmaniasis activity.
Styrylquinoxalin-2(1H)-ones: Explored for their anti-cholinesterase activity.
Uniqueness
2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid stands out due to its unique combination of a chlorostyryl group and an oxazole ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H10ClNO3 |
|---|---|
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c1-8-12(13(16)17)15-11(18-8)7-6-9-4-2-3-5-10(9)14/h2-7H,1H3,(H,16,17)/b7-6+ |
Clave InChI |
QMCQZYJORFSDOJ-VOTSOKGWSA-N |
SMILES isomérico |
CC1=C(N=C(O1)/C=C/C2=CC=CC=C2Cl)C(=O)O |
SMILES canónico |
CC1=C(N=C(O1)C=CC2=CC=CC=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


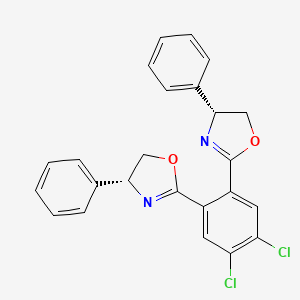
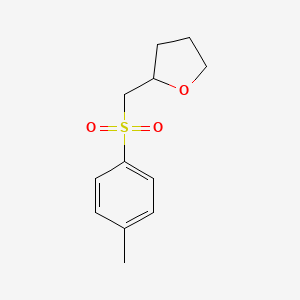


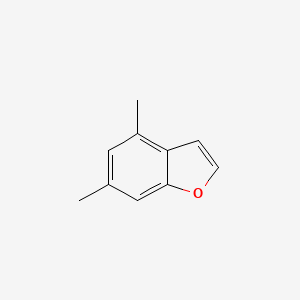
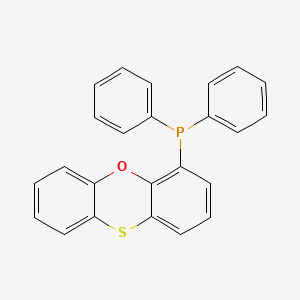
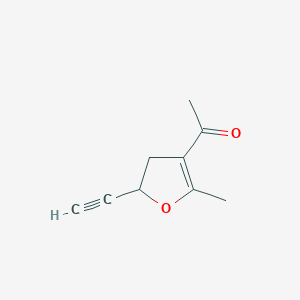

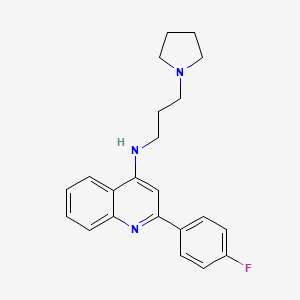
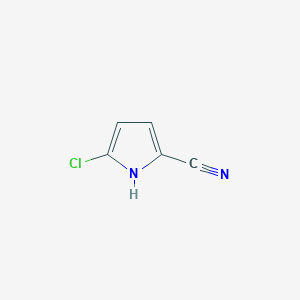

![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)
